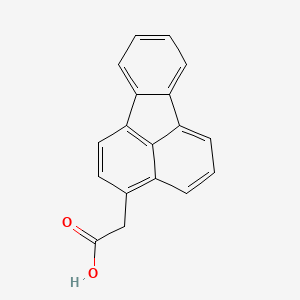
3-Fluorantheneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorantheneacetic acid is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a fluoranthene moiety attached to an acetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorantheneacetic acid typically involves the functionalization of fluoranthene. One common method includes the Friedel-Crafts acylation of fluoranthene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluorantheneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-Fluorantheneacetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAHs and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and fluorescent probes.
Mécanisme D'action
The mechanism of action of 3-Fluorantheneacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Fluoranthene: A parent compound with similar structural features but lacking the acetic acid group.
Phenanthreneacetic acid: Another PAH derivative with an acetic acid group attached to a phenanthrene moiety.
Uniqueness: 3-Fluorantheneacetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
24827-02-9 |
|---|---|
Formule moléculaire |
C18H12O2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2-fluoranthen-3-ylacetic acid |
InChI |
InChI=1S/C18H12O2/c19-17(20)10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)18(15)16/h1-9H,10H2,(H,19,20) |
Clé InChI |
CBEXQVODXOMTBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
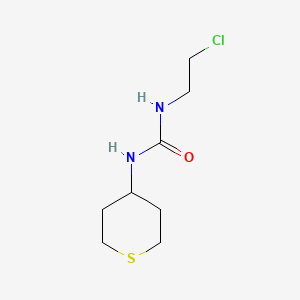

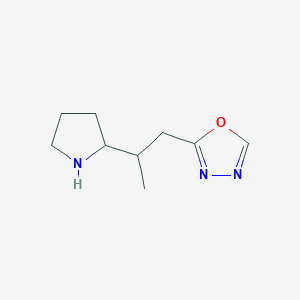

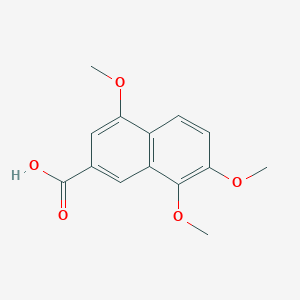
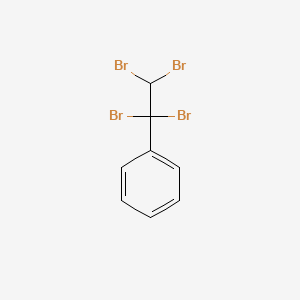
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)

